molecular formula C21H24ClNO2S B11494323 N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B11494323
M. Wt: 389.9 g/mol
InChI Key: VHBLGBYOTSMDSP-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that features a unique adamantane moiety linked to a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Adamantyloxyethyl Intermediate: This step involves the reaction of adamantanol with ethylene oxide to form 2-(1-adamantyloxy)ethanol.

    Chlorination: The intermediate is then chlorinated using thionyl chloride to yield 2-(1-adamantyloxy)ethyl chloride.

    Coupling with Benzothiophene: The chlorinated intermediate is reacted with 3-chloro-1-benzothiophene-2-carboxamide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The benzothiophene ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of reduced benzothiophene derivatives.

    Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biology: It is used in research to study its effects on cellular processes and its potential as a therapeutic agent.

    Industry: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the benzothiophene core can interact with various enzymes and receptors. This interaction can lead to the modulation of signaling pathways and inhibition of specific enzymes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
  • N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide
  • N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of both the adamantane moiety and the benzothiophene core. This combination imparts distinct physicochemical properties and biological activities that are not observed in similar compounds. The chlorine atom on the benzothiophene ring also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H24ClNO2S

Molecular Weight

389.9 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H24ClNO2S/c22-18-16-3-1-2-4-17(16)26-19(18)20(24)23-5-6-25-21-10-13-7-14(11-21)9-15(8-13)12-21/h1-4,13-15H,5-12H2,(H,23,24)

InChI Key

VHBLGBYOTSMDSP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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